1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes the following steps:
Formation of the Indole Core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization: Introduction of the 2-fluorophenylmethyl group and the 3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] group through appropriate reagents and reaction conditions.
Chemical Reactions Analysis
1-[(2-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole core, facilitated by the presence of electron-donating groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antiviral, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research has shown its potential in developing therapeutic agents for treating various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-[(2-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole derivatives: Known for their antiviral properties.
3,4,5-Trimethoxyphenyl derivatives: Exhibiting anticancer activities.
Properties
Molecular Formula |
C26H24FNO6 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C26H24FNO6/c1-32-22-12-17(13-23(33-2)24(22)34-3)21(29)14-26(31)18-9-5-7-11-20(18)28(25(26)30)15-16-8-4-6-10-19(16)27/h4-13,31H,14-15H2,1-3H3 |
InChI Key |
SZXWRYPPYMYYHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)O |
Origin of Product |
United States |
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